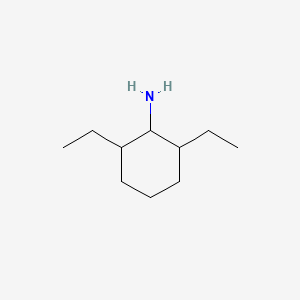

2,6-Diethylcyclohexanamine

Description

2,6-Diethylcyclohexanamine is a cyclohexane-based primary amine featuring ethyl substituents at the 2- and 6-positions of the ring. The ethyl groups at the 2,6-positions likely introduce steric hindrance and influence solubility, reactivity, and toxicity compared to analogs with different substituents or substitution patterns. Primary amines like this compound are typically reactive in polymerization, catalysis, or pharmaceutical synthesis, though its exact applications remain speculative without direct evidence.

Properties

CAS No. |

19962-50-6 |

|---|---|

Molecular Formula |

C10H21N |

Molecular Weight |

155.28 g/mol |

IUPAC Name |

2,6-diethylcyclohexan-1-amine |

InChI |

InChI=1S/C10H21N/c1-3-8-6-5-7-9(4-2)10(8)11/h8-10H,3-7,11H2,1-2H3 |

InChI Key |

LRFRFHYTHMPJIP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCC(C1N)CC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,6-Diethylcyclohexanamine to structurally or functionally related cyclohexanamine derivatives, leveraging data from the provided evidence.

4,4'-Methylenebis(cyclohexylamine) (PACM)

- Structure : Diamine with two cyclohexyl groups linked by a methylene bridge.

- Molecular Formula : C₁₃H₂₆N₂ | Molecular Weight : 210.36 g/mol.

- Key Properties : Three geometric isomers (trans-trans, cis-cis, cis-trans) with varying steric and electronic profiles.

- Applications : Used in polyurethane and epoxy resin production due to its diamine functionality.

- Comparison : Unlike this compound, PACM is a diamine with a rigid methylene bridge, enhancing its utility in crosslinked polymers. The ethyl groups in this compound may reduce crystallinity compared to PACM’s symmetric structure.

2,2'-Dimethyl-4,4'-methylenebis(cyclohexylamine)

- Structure : PACM analog with methyl groups at the 2,2'-positions.

- Molecular Formula : C₁₅H₃₀N₂ (inferred) | Molecular Weight : ~238.42 g/mol.

- Key Properties : Structural similarity to PACM allows read-across toxicity assessments.

- Comparison: Methyl substituents in this analog reduce steric bulk compared to this compound.

N-Cyclohexyl-N-methylcyclohexanamine

- Structure : Secondary amine with cyclohexyl and methyl groups attached to nitrogen.

- Key Properties : Reduced nucleophilicity compared to primary amines due to steric and electronic effects.

- Comparison: As a secondary amine, this compound is less reactive in typical amine-driven reactions (e.g., Schiff base formation) than this compound. The ethyl groups in the latter may enhance solubility in nonpolar media relative to N-cyclohexyl-N-methyl derivatives.

Fatty Acids Compound with Cyclohexanamine

- Structure : Cyclohexanamine derivatives with fatty acid substituents.

- Comparison: Fatty acid chains likely impart amphiphilic properties, whereas this compound’s ethyl groups may prioritize solubility in organic solvents. Regulatory differences are notable, as fatty acid derivatives are subject to significant new use rules (SNURs) under PMNs P–12–69/P–12–70 .

Data Table: Comparative Analysis of Cyclohexanamine Derivatives

*Note: Data for this compound are inferred due to absence in evidence.

Key Research Findings and Trends

- Steric Effects : Ethyl groups in this compound likely impose greater steric hindrance than methyl or hydrogen substituents, affecting reaction kinetics and substrate binding .

- Toxicity : Structural analogs like 2,2'-dimethyl-PACM suggest that alkylated cyclohexanamines may share similar toxicological endpoints (e.g., respiratory or dermal irritation) .

- Regulatory Status : Fatty acid derivatives face stricter regulations compared to simpler alkylated amines, highlighting the impact of substituents on regulatory scrutiny .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.